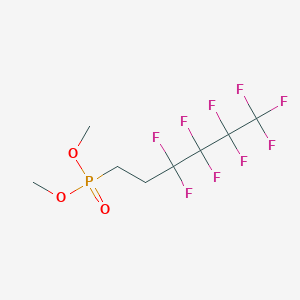

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate

Description

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate is a fluorinated organophosphorus compound characterized by a perfluorohexyl chain linked to a dimethyl phosphonate group. This structure combines the hydrophobicity and chemical stability of perfluorinated alkyl chains with the reactivity of phosphonate esters. Applications of such compounds span surfactants, surface passivation agents in photovoltaics, and intermediates for specialty polymers .

Properties

Molecular Formula |

C8H10F9O3P |

|---|---|

Molecular Weight |

356.12 g/mol |

IUPAC Name |

6-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4-nonafluorohexane |

InChI |

InChI=1S/C8H10F9O3P/c1-19-21(18,20-2)4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3-4H2,1-2H3 |

InChI Key |

FDCFCBGZKWTPQN-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate typically involves the reaction of a perfluorohexyl alcohol with dimethyl phosphite under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the perfluorohexyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic species, making it effective in catalysis and coordination chemistry . The perfluorohexyl group enhances the compound’s stability and resistance to degradation, allowing it to maintain its activity under harsh conditions .

Comparison with Similar Compounds

Fluorinated Phosphonates vs. Phosphates

Example Compounds :

- Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate (hypothetical structure based on evidence)

- 1H,1H,2H,2H-Perfluorohexylphosphate (4:2 monoPAP)

- Bis(1H,1H,2H,2H-perfluorohexyl)phosphate (4:2/4:2 diPAP)

Phosphonates exhibit greater hydrolytic stability compared to phosphates due to the direct carbon-phosphorus bond, making them preferable in high-temperature or acidic environments .

Comparison with Sulfonates and Sulfonate Alternatives

Example Compounds :

While 4:2 FTSA is a common PFOS alternative, fluorinated phosphonates may offer distinct physicochemical properties, such as enhanced surface activity or compatibility with organic matrices in materials science .

Comparison with Fluorinated Isocyanates and Urea-Amides

Example Compounds :

Fluorinated isocyanates serve as precursors for urea-amides and phosphonates, highlighting their versatility in synthesizing diverse fluorinated architectures .

Comparison with Allylic Phosphonates

Example Compound : Dimethyl Allylic Phosphonate (E)-87

Allylic phosphonates like (E)-87 are used in asymmetric catalysis, whereas perfluorohexyl phosphonates are tailored for hydrophobic surface interactions .

Key Research Findings

- Synthetic Routes : Fluorinated phosphonates often derive from precursors like 1H,1H,2H,2H-perfluorohexyl iodide, with yields ranging from 60–85% depending on the reaction (e.g., Grignard reactions or nucleophilic substitutions) .

- Environmental Impact: Fluorinated phosphonates and phosphates are persistent in the environment, with monoPAPs and diPAPs detected in consumer products .

- Toxicity : While 4:2 FTSA shows lower acute toxicity than PFOS in zebrafish, fluorinated phosphonates require further study to assess ecological risks .

- Material Science : Methylammonium salts of fluorinated phosphonates enhance perovskite solar cell stability via surface passivation, demonstrating their utility in energy applications .

Biological Activity

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of this compound, focusing on its toxicological profiles, metabolic pathways, and potential effects on human health and ecosystems.

This compound is characterized by the presence of a perfluoroalkyl chain, which imparts unique properties to the compound. The phosphonate functional group contributes to its stability and resistance to hydrolysis in biological systems. This stability can influence its bioavailability and potential toxicity.

Metabolic Pathways

Research indicates that dimethyl phosphonate compounds are primarily metabolized through demethylation processes. In rodent studies, the compound was shown to undergo conversion to monomethyl hydrogen phosphite (MMP), which is further oxidized to carbon dioxide (CO₂). The elimination of the compound occurs mainly through urine and expired air, with limited evidence of bioaccumulation observed in various studies .

Acute Toxicity

Acute toxicity assessments have revealed significant insights into the safety profile of this compound. The compound exhibited an acute dermal LD50 value of 681 mg/kg body weight in rabbits. Clinical signs of intoxication included depression and ptosis . In inhalation studies with rodents, exposure levels up to 7100 mg/m³ over six hours did not result in lethality but did show signs of respiratory distress in mice .

Genotoxicity

In vitro studies have indicated that dimethyl phosphonate compounds may possess mutagenic and clastogenic potential. Evidence suggests that these compounds could be regarded as having genotoxic properties based on conflicting results from various studies assessing clastogenicity in vivo . Such findings necessitate further investigation into the mechanisms by which these compounds may induce genetic damage.

Case Studies

Case Study 1: Toxicity Assessment in Rodents

A two-year gavage study in mice indicated a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg body weight/day for female mice. However, male mice exhibited calcification of testicular tissue even at lower doses (100 mg/kg body weight/day), indicating a gender-specific response to exposure .

Case Study 2: Developmental Toxicity Screening

Using zebrafish as a model organism for developmental toxicity screening revealed that exposure to certain PFAS resulted in mortality and morphological abnormalities at concentrations as low as 3 μM. This underscores the potential risks associated with environmental exposure to similar compounds .

Summary of Biological Activity Findings

| Parameter | Finding |

|---|---|

| Acute Dermal LD50 | 681 mg/kg body weight (rabbits) |

| Inhalation Exposure | No lethality at 7100 mg/m³ for 6 hours |

| NOAEL (Female Mice) | 200 mg/kg body weight/day |

| Genotoxicity | Potential mutagenic and clastogenic effects |

| Developmental Toxicity | Significant effects observed in zebrafish models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.